molecular formula C11H11Br2N3 B14220824 Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- CAS No. 832077-12-0

Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-

Cat. No.: B14220824
CAS No.: 832077-12-0
M. Wt: 345.03 g/mol
InChI Key: RXJYKMFGUFECIB-UHFFFAOYSA-N
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Description

Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-: is a chemical compound with the molecular formula C11H11Br2N3 It is characterized by the presence of a benzonitrile core substituted with two bromine atoms and an azo group attached to a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- typically involves the following steps:

    Bromination: The starting material, benzonitrile, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Azo Coupling: The brominated benzonitrile is then subjected to azo coupling with tert-butylamine. This step involves the formation of an azo bond (-N=N-) between the benzonitrile and the tert-butyl group. The reaction is typically carried out in an acidic medium, such as hydrochloric acid (HCl), to facilitate the coupling process.

Industrial Production Methods

Industrial production of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the azo group to an amine group (-NH2). Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzonitrile oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzonitrile derivatives.

Scientific Research Applications

Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their pharmacological properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)amino]-: This compound has an amino group instead of an azo group, leading to different chemical and biological properties.

    Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)hydroxy]-:

    Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)methyl]-: This compound has a methyl group, which affects its chemical behavior and uses.

Uniqueness

Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- is unique due to its azo group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in organic synthesis and biological research.

Properties

CAS No.

832077-12-0

Molecular Formula

C11H11Br2N3

Molecular Weight

345.03 g/mol

IUPAC Name

2,4-dibromo-6-(tert-butyldiazenyl)benzonitrile

InChI

InChI=1S/C11H11Br2N3/c1-11(2,3)16-15-10-5-7(12)4-9(13)8(10)6-14/h4-5H,1-3H3

InChI Key

RXJYKMFGUFECIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)C#N

Origin of Product

United States

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